molecular formula C14H15AsBrO B14501614 CID 78065126

CID 78065126

Katalognummer: B14501614
Molekulargewicht: 354.09 g/mol
InChI-Schlüssel: VRYKCVNNHGAMPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 78065126 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78065126 involves specific synthetic routes and reaction conditions. The synthesis typically begins with the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and allowed to react . This process is crucial for obtaining the desired chemical structure and properties of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78065126 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds that have significant applications in research and industry.

Wissenschaftliche Forschungsanwendungen

CID 78065126 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it may be used to study cellular processes and interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, this compound has industrial applications, such as in the production of specialized materials and chemicals .

Wirkmechanismus

The mechanism of action of CID 78065126 involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins. This modulation can lead to various biological effects, which are the basis for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78065126 include those with comparable chemical structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for specific research and industrial applications .

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications. From its preparation methods to its scientific research applications, this compound offers valuable insights and potential benefits in various fields.

Eigenschaften

Molekularformel

C14H15AsBrO

Molekulargewicht

354.09 g/mol

InChI

InChI=1S/C14H15AsBrO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2

InChI-Schlüssel

VRYKCVNNHGAMPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[As](CCBr)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.